6-hydroxy-4-{[(2-methylphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C23H19NO3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
6-hydroxy-4-[(2-methylanilino)methyl]-7-phenylchromen-2-one |
InChI |
InChI=1S/C23H19NO3/c1-15-7-5-6-10-20(15)24-14-17-11-23(26)27-22-13-18(21(25)12-19(17)22)16-8-3-2-4-9-16/h2-13,24-25H,14H2,1H3 |
InChI Key |
FDNGQKXUXISOEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Multistep Functionalization
-
Coumarin Core Synthesis : Generate 6-hydroxy-2H-chromen-2-one via Pechmann condensation.
-
7-Phenyl Introduction : Perform Suzuki coupling to install the phenyl group.
-
4-Position Functionalization : Brominate the 4-methyl group and substitute with 2-methylaniline.
Advantages :
-
Sequential functionalization minimizes steric interference.
-
High regioselectivity in Suzuki coupling.
Disadvantages :
-
Multi-step process increases time and cost.
One-Pot Synthesis
A one-pot strategy could combine Pechmann condensation with subsequent bromination and amination. However, this approach is less common for complex coumarins due to competing side reactions.
Analytical Characterization
The synthesized compound would require rigorous characterization using:
-
NMR Spectroscopy :
-
¹H NMR : Peaks for the 2-methylphenyl group (δ 2.3–2.6 ppm), aminomethyl (δ 3.8–4.2 ppm), and aromatic protons (δ 6.8–8.0 ppm).
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¹³C NMR : Carbonyl (δ ~170 ppm), aromatic carbons (δ 110–160 ppm).
-
-
Mass Spectrometry : Molecular ion peak at [M+H]⁺ = 373.16 g/mol.
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IR Spectroscopy : C=O stretch (δ ~1700 cm⁻¹), N–H stretch (δ ~3300 cm⁻¹).
Challenges and Optimization Strategies
| Challenge | Mitigation Strategy |
|---|---|
| Steric Hindrance | Use bulky protecting groups for the 7-phenyl group during 4-position functionalization. |
| Low Reactivity | Enhance nucleophilicity of 2-methylaniline via deprotonation (e.g., using NaH). |
| Byproduct Formation | Optimize bromination conditions (e.g., low temperatures, excess POCl₃). |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, phenyl isothiocyanate, and aromatic aldehydes . Major products formed from these reactions include C4 oxygen alkylation products, C3 addition products, and dicoumarol derivatives .
Scientific Research Applications
6-hydroxy-4-{[(2-methylphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one has a myriad of applications in scientific research. It has been tested for various biological properties, including anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibition, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibition . These properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Substituent Variations at Position 4 and 7
The biological and physicochemical properties of coumarin derivatives are highly dependent on substitutions at positions 4 and 7. Below is a comparative analysis of key analogues:
Key Structural and Functional Insights
In contrast:
- Diisobutylaminomethyl () increases lipophilicity, which may enhance membrane permeability but reduce solubility.
- Benzofuran substituents () add rigidity and π-stacking capacity but eliminate amine functionality.
Position 6/7 Modifications: Hydroxyl at C6 (target compound) offers hydrogen-bond donor capacity, whereas chlorine () acts as an electron-withdrawing group, altering electronic distribution and metabolic stability. Phenyl at C7 (target compound) versus methyl () affects aromatic interactions and steric hindrance.
Biological Implications: Chlorine substitution (e.g., ) is a common bioisostere for hydroxyl groups, improving metabolic stability and potency in some contexts . Bulky groups (e.g., diisobutylamino in ) may hinder enzymatic degradation but could reduce target specificity.
Research Findings and Pharmacological Relevance
- Antimicrobial Activity: Piperidine-containing analogues () have shown enhanced antimicrobial activity compared to simpler aminomethyl derivatives, likely due to improved membrane interaction .
- Metabolic Stability : Chlorinated derivatives () exhibit longer half-lives in vitro, attributed to resistance to oxidative metabolism .
- Cytotoxicity : Benzofuran-substituted coumarins () demonstrate selective cytotoxicity in cancer cell lines, possibly due to DNA intercalation from the planar benzofuran moiety.
Biological Activity
6-hydroxy-4-{[(2-methylphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one, a chromen-2-one derivative, has garnered attention due to its potential biological activities. This compound, with the molecular formula C23H19NO3 and a molecular weight of 357.4 g/mol, features a hydroxy group, a methylanilino moiety, and a phenyl group, which contribute to its diverse pharmacological properties . This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Research indicates that this compound exhibits significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in neurodegenerative diseases. For instance, it may act as an inhibitor of monoamine oxidases (MAOs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer's disease .
- Cell Proliferation Modulation : It has shown the ability to modulate pathways involved in cell proliferation and inflammation, suggesting its utility in therapeutic contexts for conditions like cancer and inflammatory diseases.
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Inhibitory Activity Against MAOs : In vitro assays demonstrated that this compound inhibits MAO-B with an IC50 value of approximately 0.51 μM, indicating strong potential as a neuroprotective agent .
- Cytotoxicity Assessment : Toxicity studies on Vero cells (African green monkey kidney epithelial cells) revealed that the compound is relatively non-toxic at concentrations up to 100 μg/mL, suggesting a favorable safety profile for further development .
- Reactive Oxygen Species (ROS) Scavenging : The compound exhibits ROS scavenging properties, which could be beneficial in mitigating oxidative stress-related cellular damage .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-amino-7-hydroxy-4-methylchromenone | C10H9NO3 | Lacks phenyl substitution; simpler structure |
| Coumarin | C9H6O2 | Basic structure without additional functional groups |
| 7-hydroxycoumarin | C9H6O3 | Hydroxylated version; used in fluorescence studies |
The complexity of the structure of this compound enhances its biological activity compared to simpler compounds like coumarin or 7-hydroxycoumarin.
Neuroprotective Potential
A study investigated the effects of this compound on neuronal cells exposed to neurotoxic agents. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. This suggests its potential as a neuroprotective agent in conditions such as Alzheimer's disease.
Antimicrobial Activity
Another study explored the antimicrobial properties of this compound against various bacterial strains. Results showed that it exhibited moderate antibacterial activity, indicating potential applications in developing new antimicrobial agents.
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates validated?
The synthesis typically involves multi-step modifications of coumarin scaffolds. Key methods include:
- Nitro reduction : Starting from nitro-substituted coumarins, reduction with iron powder in glacial acetic acid/dioxane at controlled temperatures (~60–80°C) yields amine intermediates .
- Mannich reaction : Introducing the [(2-methylphenyl)amino]methyl group via formaldehyde and 2-methylaniline under basic conditions (pH 8–9) .
- One-pot strategies : FeCl₃-catalyzed condensation of phenols with ethyl phenylpropiolate in THF, followed by functionalization steps .
Validation : Intermediates are confirmed via LC-MS and -NMR, focusing on characteristic peaks (e.g., NH stretch at ~3300 cm, aromatic protons at δ 6.5–8.0 ppm) .
Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?
- X-ray crystallography : Single-crystal diffraction (e.g., triclinic system, space group P1, with unit cell parameters a = 9.037 Å, b = 9.622 Å, c = 11.031 Å) resolves the 3D structure. SHELXL refines displacement parameters and hydrogen bonding networks (e.g., π–π stacking distances ~3.5 Å) .
- Spectroscopy : -NMR identifies carbonyl (C=O) at ~160 ppm and aromatic carbons (110–150 ppm). IR confirms hydroxyl (3200–3500 cm) and lactone (1720 cm) groups .
Advanced Research Questions
Q. What reaction conditions optimize yield and selectivity during synthesis?
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 4-position, while THF improves electrophilic aromatic substitution at the 7-position .
- Catalysts : FeCl₃ increases reaction rates in one-pot syntheses but may require post-reaction chelation to avoid metal contamination .
- Temperature control : Exothermic steps (e.g., Mannich reaction) are maintained at 0–5°C to minimize byproduct formation .
Data contradiction : Conflicting yields (40–75%) across studies suggest sensitivity to substituent electronic effects, requiring tailored optimization .
Q. How do computational tools aid in understanding its molecular interactions?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2), with docking scores ≤−8.0 kcal/mol .
- Crystal packing analysis : Mercury software visualizes intermolecular interactions (e.g., C–H···O hydrogen bonds, van der Waals contacts) critical for stability in solid-state .
- DFT calculations : B3LYP/6-31G(d) models optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), correlating with reactivity .
Q. What contradictions exist in reported biological activities, and how are they reconciled?
- Anticancer vs. antimicrobial activity : Discrepancies arise from assay models (e.g., MTT vs. agar diffusion) and cell line variability (e.g., IC₅₀ = 12 μM in HeLa vs. >50 μM in MCF-7) .
- Mechanistic ambiguity : Some studies propose intercalation with DNA (via fluorescence quenching), while others highlight enzyme inhibition (e.g., topoisomerase IIα) .
Resolution : Structure-activity relationship (SAR) analyses suggest the 6-hydroxy and 7-phenyl groups enhance DNA binding, whereas the 4-[(2-methylphenyl)amino]methyl moiety modulates enzyme selectivity .
Q. Methodological Notes
- Avoid commercial databases (e.g., BenchChem); prioritize peer-reviewed crystallographic data (CCDC) and spectroscopic repositories.
- Cross-validate computational results with experimental data (e.g., compare DFT-predicted IR spectra with observed peaks) .
- For biological assays, include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
